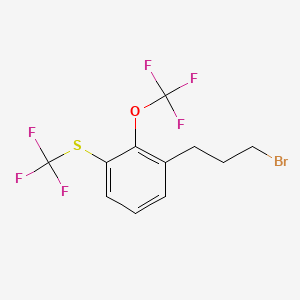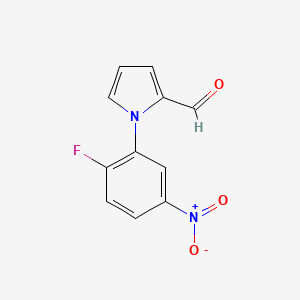
1-(2-fluoro-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Fluoro-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde is an organic compound with the molecular formula C10H7FN2O2 It is a derivative of pyrrole, a five-membered aromatic heterocycle, and contains both a fluorine and a nitro group on the phenyl ring
准备方法
The synthesis of 1-(2-fluoro-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde typically involves multi-step organic reactions. One common method starts with the nitration of 2-fluorobenzene to introduce the nitro group. This is followed by a series of reactions to form the pyrrole ring and introduce the aldehyde group at the 2-position. The reaction conditions often involve the use of strong acids, bases, and various organic solvents to facilitate the transformations. Industrial production methods may involve similar steps but are optimized for larger scale synthesis, ensuring higher yields and purity.
化学反应分析
1-(2-Fluoro-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde undergoes several types of chemical reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or ammonia.
Condensation: The aldehyde group can participate in condensation reactions with amines to form imines or with alcohols to form acetals.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(2-Fluoro-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups allow for diverse chemical modifications.
Biology: The compound can be used in the study of enzyme mechanisms, particularly those involving aldehyde or nitro group transformations.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds, especially those targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism by which 1-(2-fluoro-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde exerts its effects depends on the specific application. In biological systems, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting enzyme activity. The nitro group can undergo redox reactions, influencing cellular redox states. The fluorine atom can affect the compound’s lipophilicity and its ability to interact with biological membranes.
相似化合物的比较
1-(2-Fluoro-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde can be compared with other similar compounds such as:
1-(2-fluoro-5-nitrophenyl)-1H-pyrrole:
2-fluoro-5-nitrophenyl isocyanate: Contains an isocyanate group instead of a pyrrole ring, leading to different reactivity and uses.
1-(2-fluoro-5-nitrophenyl)-1H-pyrrole-2,5-dione:
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications.
属性
分子式 |
C11H7FN2O3 |
|---|---|
分子量 |
234.18 g/mol |
IUPAC 名称 |
1-(2-fluoro-5-nitrophenyl)pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C11H7FN2O3/c12-10-4-3-8(14(16)17)6-11(10)13-5-1-2-9(13)7-15/h1-7H |
InChI 键 |
RMGINRGCCGXVHZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(C(=C1)C=O)C2=C(C=CC(=C2)[N+](=O)[O-])F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


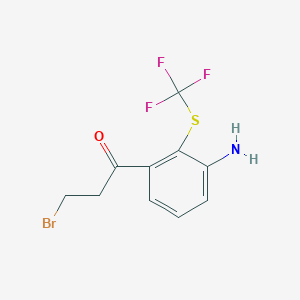
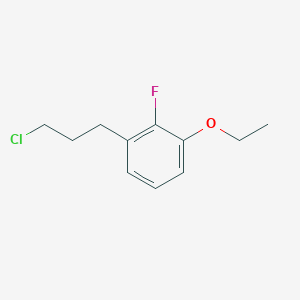
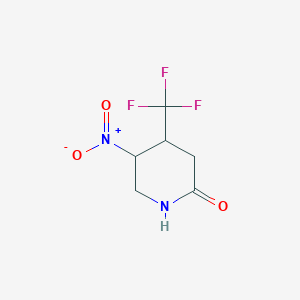
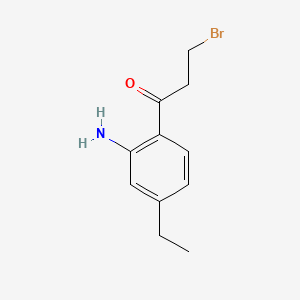
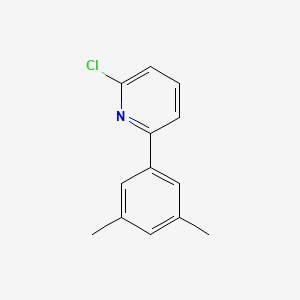
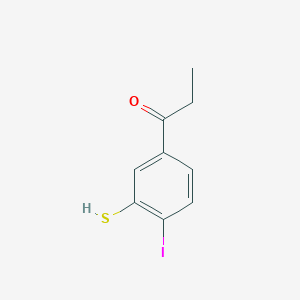
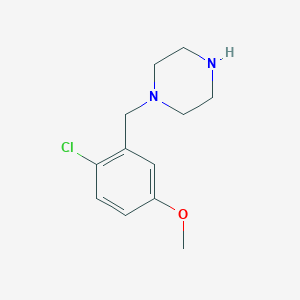
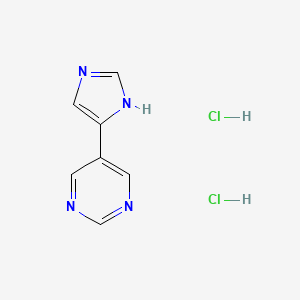

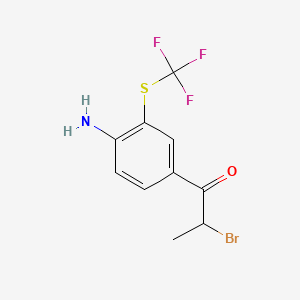
![tert-butyl 3-bromo-2-(trifluoromethyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate](/img/structure/B14053012.png)

